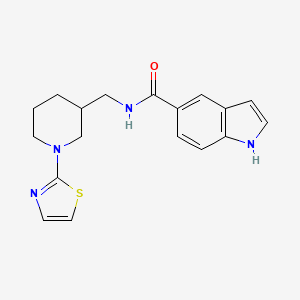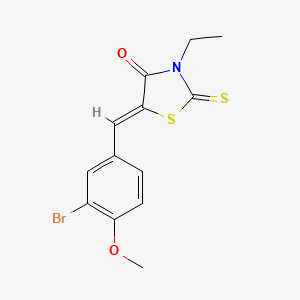
5-((3-Bromo-4-methoxyphenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3-Bromo-4-methoxyphenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the linear formula C24H22BrN3O2S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C24H22BrN3O2S2 . For a more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 528.494 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Anticancer Activity
The structural analogs of this compound have shown promise in anticancer drug discovery. Specifically, molecular docking studies have indicated that similar compounds exhibit negative binding free energy, suggesting potential cytotoxic activity against cancer cells, such as the MCF-7 breast cancer cell line . This implies that our compound could be developed as an anticancer agent, particularly through estrogen receptor alpha (ERα) inhibition.
Anti-inflammatory Effects
Bromophenol derivatives, which are structurally related to our compound, have demonstrated significant anti-inflammatory properties. These effects make them suitable candidates for the treatment of conditions like acute pyelonephritis (APN) . The presence of the bromo and methoxy groups in the compound suggests it may share these beneficial properties.
Computational Drug Design
The compound’s structure allows for computational approaches such as molecular docking and molecular dynamics (MD) simulations. These methods can predict the interaction of the compound with biological targets, aiding in the design of new drugs with improved efficacy and reduced side effects .
Chemical Defense Mechanisms in Marine Organisms
Bromophenols, which are part of the compound’s structure, are known for their role in chemical defense mechanisms in marine organisms. Research into this compound could provide insights into how marine organisms use similar compounds to deter predators or inhibit the growth of competing species .
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-4-5-10(17-2)9(14)6-8/h4-7H,3H2,1-2H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKJIBRZNOAJON-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


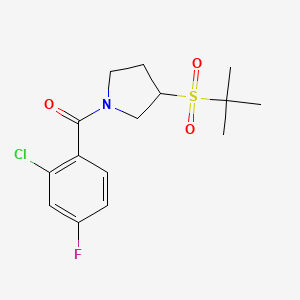
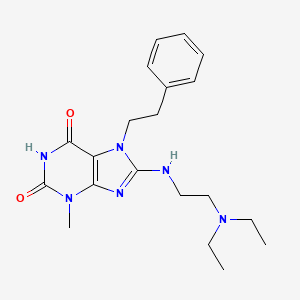
![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)
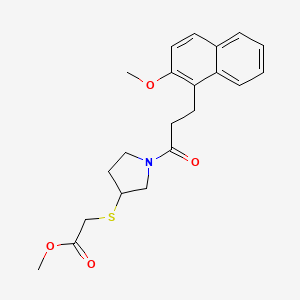
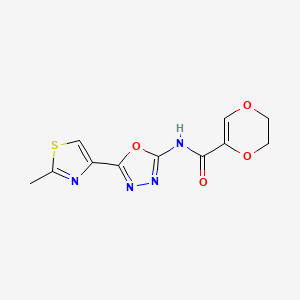
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)
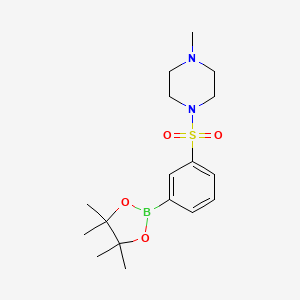
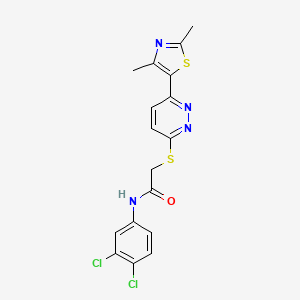
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)

![Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2358998.png)
